N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It belongs to a class of compounds characterized by a bridged-ring system, which imparts specific chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine typically involves the reaction of octahydro-1H-2,5-methanoindene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent or biochemical tool.
Medicine: Its unique structure and reactivity make it a candidate for drug development and other medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bridged-ring systems such as:
- Protoadamantane
- Isoadamantane
- Tricyclo[4.3.1.0(3,8)]decane
Uniqueness
N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
61775-43-7 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(4-tricyclo[4.3.1.03,8]decanylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c13-12-6-10-4-7-1-8-3-9(2-7)11(10)5-8/h6-11,13H,1-5H2 |
InChI Key |
YLGHDGAELPMECU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC3C(C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.